2-(2-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride
Overview
Description
2-(2-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride is a useful research compound. Its molecular formula is C12H16Cl2N2O and its molecular weight is 275.17 g/mol. The purity is usually 95%.
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Biological Activity
2-(2-Chlorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride, also known by its CAS number 1210013-45-8, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₆Cl₂N₂O
- Molecular Weight : 275.17 g/mol
- IUPAC Name : 2-(2-chlorophenyl)-1-piperazin-1-ylethanone; hydrochloride
- Purity : Typically around 95% .
Biological Activity Overview
The compound is primarily studied for its potential therapeutic applications, particularly in the fields of antibacterial and antichlamydial activities. Its structure, featuring a piperazine moiety, is significant as piperazine derivatives are known for various pharmacological effects.
Antibacterial Activity
Research indicates that derivatives of piperazine exhibit notable antibacterial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Neisseria meningitidis | 64 μg/mL |
Haemophilus influenzae | 32 μg/mL |
These values suggest that while the compound may not be the most potent, it holds promise as a scaffold for further development .
Antichlamydial Activity
Recent studies have highlighted the efficacy of this compound against Chlamydia trachomatis. In vitro assays demonstrated that it could significantly reduce the number and size of chlamydial inclusions in infected cells. The mechanism of action appears to involve disruption of the bacterial lifecycle within host cells, showcasing its potential as a lead compound for treating chlamydial infections .
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the piperazine ring plays a crucial role in binding to bacterial targets, potentially inhibiting essential enzymes or disrupting membrane integrity.
Case Studies and Research Findings
A significant body of research has been conducted on related compounds, providing insights into their biological activities:
- Synthesis and Evaluation : A study synthesized various piperazine derivatives and evaluated their antibacterial and antichlamydial activities. The results indicated that modifications to the phenyl group could enhance activity, particularly when electron-withdrawing groups were included .
- Toxicity Assessments : Toxicity studies have shown that certain derivatives maintain low cytotoxicity levels in human cell lines, suggesting a favorable safety profile for further development .
- Comparative Studies : Compounds with similar structures were compared in terms of their antimicrobial efficacy. The findings revealed that while some derivatives exhibited superior activity against specific pathogens, others showed broader-spectrum effects .
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-piperazin-1-ylethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O.ClH/c13-11-4-2-1-3-10(11)9-12(16)15-7-5-14-6-8-15;/h1-4,14H,5-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPJBWLCQPSFDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC2=CC=CC=C2Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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